molecular formula C17H21ClN2 B3131624 N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine CAS No. 356532-11-1

N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine

Cat. No. B3131624
CAS RN: 356532-11-1
M. Wt: 288.8 g/mol
InChI Key: ORUOFTQRHQYLIH-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine (4-CBE) is an organochlorine compound that has been used for a variety of scientific research applications. It is a widely used reagent in organic synthesis, as a building block for other compounds, and as a catalyst in chemical reactions. 4-CBE has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry

N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine and its derivatives have been explored in medicinal chemistry for their potential as therapeutic agents. For instance, compounds structurally related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine have been synthesized and evaluated for their neuroleptic activity, demonstrating a correlation between their structure and activity against apomorphine-induced stereotyped behavior in rats, indicating potential applications in psychosis treatment (Iwanami et al., 1981).

Neuroscience

In the field of neuroscience, research has focused on understanding the effects of similar compounds on brain function. For example, a study reported the preclinical evaluation of a tracer for cerebral perfusion, which is structurally related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine, highlighting its potential in imaging cerebral blood flow and its stability and retention in the brain, suggesting applications in diagnosing and researching neurological disorders (Taylor et al., 1992).

Toxicology

The toxicological aspects of compounds related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine have also been investigated to understand their safety profile. Studies have explored the metabolism of structurally similar compounds, providing insights into their biotransformation and potential toxicological implications, which is crucial for developing safe and effective pharmaceuticals (Nakao et al., 1987).

properties

IUPAC Name

1-N-[(4-chlorophenyl)methyl]-4-N,4-N-diethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2/c1-3-20(4-2)17-11-9-16(10-12-17)19-13-14-5-7-15(18)8-6-14/h5-12,19H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUOFTQRHQYLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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